molecular formula C8H8F2O B2947962 2,2-Difluoro-1-phenylethanol CAS No. 345-64-2

2,2-Difluoro-1-phenylethanol

Cat. No. B2947962
CAS RN: 345-64-2
M. Wt: 158.148
InChI Key: XOYZGEQHDLLDHZ-SSDOTTSWSA-N
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Description

2,2-Difluoro-1-phenylethanol is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-1-phenylethanol is 1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Fluorination Studies

Research has explored the reaction of substituted (difluoroiodo)arenes with various compounds, leading to the formation of rearranged gem-difluoro compounds, including those involving 2,2-Difluoro-1-phenylethanol structures. This study demonstrates the potential of 2,2-Difluoro-1-phenylethanol in the field of fluorination and its relevance in creating complex fluorinated organic compounds (Gregorčič & Zupan, 1977).

Biotechnological Production

2,2-Difluoro-1-phenylethanol is closely related to 2-phenylethanol, an important aromatic alcohol with applications in cosmetics, perfumes, and food industries. Studies have focused on the biotechnological production of 2-phenylethanol, highlighting the environmental friendliness of microbial transformation processes and their potential in creating natural flavors and fragrances (Hua & Xu, 2011).

Chemical Synthesis and Polymerization

Research on the complexation of trifluoromethanesulphonates by their conjugate acid has implications for the synthesis of 2,2-Difluoro-1-phenylethanol. This study provides insights into the chemical shifts and formation constants of various acid-salt mixtures, which are crucial for understanding the chemical properties and potential applications of 2,2-Difluoro-1-phenylethanol in polymerization and other synthetic processes (Souverain et al., 1980).

Molecular Structure Studies

Investigations into the conformations of 2-phenylethanol and its hydrated complexes provide valuable information on the structural properties of 2,2-Difluoro-1-phenylethanol. These studies, using techniques like UV-UV holeburning and IR-UV ion-dip spectroscopy, enhance our understanding of the molecular behavior and potential applications of 2,2-Difluoro-1-phenylethanol in various scientific fields (Mons et al., 1999).

Enantioselective Separation

A study on a homochiral microporous hydrogen-bonded organic framework demonstrates the potential of 2,2-Difluoro-1-phenylethanol in enantioselective separation processes. This research highlights the ability to achieve high enantioselective separation of chiral secondary alcohols, an area of significant interest in pharmaceutical and chemical research (Li et al., 2014).

Safety and Hazards

2,2-Difluoro-1-phenylethanol is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and working in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound is involved in the shikimate and ehrlich pathways

Mode of Action

It’s known that the compound is involved in the Shikimate and Ehrlich pathways

Biochemical Pathways

2,2-Difluoro-1-phenylethanol is involved in the Shikimate and Ehrlich pathways . The Shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. The Ehrlich pathway is a series of biochemical reactions that convert amino acids into corresponding alcohols, acids, and aldehydes.

Pharmacokinetics

For instance, its molecular weight (158.15 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and permeation .

Result of Action

Given its involvement in the Shikimate and Ehrlich pathways , it can be inferred that it may play a role in the production of aromatic amino acids and their derivatives.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoro-1-phenylethanol. For instance, the compound’s volatility from water is estimated to be 1.14E-006 atm-m3/mole , suggesting that it may evaporate into the atmosphere under certain conditions. Additionally, its half-life in a model river and lake are estimated to be 26.96 days and 298.6 days, respectively , indicating that it can persist in aquatic environments for extended periods.

properties

IUPAC Name

2,2-difluoro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGEQHDLLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433092
Record name 2,2-difluoro-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-phenylethanol

CAS RN

345-64-2
Record name 2,2-difluoro-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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